molecular formula C11H13N3OS B11763977 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole

2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole

Cat. No.: B11763977
M. Wt: 235.31 g/mol
InChI Key: WCBZHQKUYZKSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole is a chemical compound of significant interest in medicinal chemistry research, belonging to the class of hydrazinyl-substituted thiazoles. Thiazole derivatives are renowned for their broad spectrum of biological activities, largely due to the unique properties of the thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms . The hydrazinyl side chain attached to this core structure is a key pharmacophore that enhances the molecule's versatility and ability to interact with biological targets . This compound is primarily investigated for its potential pharmacological applications. Research on analogous hydrazinyl-thiazole derivatives has demonstrated promising antifungal activity against pathogenic Candida species, with some compounds exhibiting lower Minimum Inhibitory Concentration (MIC) values than the reference drug fluconazole . The proposed mechanism of action for such derivatives involves inhibition of the fungal enzyme lanosterol-C14α-demethylase, a key component in ergosterol biosynthesis, and disruption of fungal cell membrane integrity . Furthermore, thiazole compounds are widely studied as inhibitors of various enzymes. Specific derivatives have shown potent activity against carbonic anhydrase isoforms I and II , enzymes implicated in conditions such as glaucoma and epilepsy . The structural features of this compound also make it a candidate scaffold for research in other areas, including anticancer and antioxidant studies, given the established profile of the thiazole pharmacophore . Researchers value this compound for developing novel therapeutic agents and studying biochemical pathways. It is supplied as a high-purity solid for research purposes only. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant safety data sheets prior to use.

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C11H13N3OS/c1-7-5-8(3-4-10(7)15-2)9-6-16-11(13-9)14-12/h3-6H,12H2,1-2H3,(H,13,14)

InChI Key

WCBZHQKUYZKSOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NN)OC

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Cyclization Approach

The Hantzsch reaction remains the most widely employed method for constructing the thiazole core. A modified protocol involves the condensation of 4-(4-methoxy-3-methylphenyl)-2-bromoacetophenone with thiosemicarbazide under refluxing ethanol (Scheme 1) .

Reaction Conditions

  • Step 1 : Thiosemicarbazone formation

    • 4-(4-Methoxy-3-methylphenyl)-2-bromoacetophenone (1 eq) reacts with thiosemicarbazide (1.2 eq)

    • Solvent: Absolute ethanol, 0.1 M glacial acetic acid catalyst

    • Temperature: Reflux at 78°C for 6–8 hours

    • Yield: 82–85% intermediate thiosemicarbazone

  • Step 2 : Cyclization with α-haloketones

    • Thiosemicarbazone intermediate treated with 2-bromo-1-(4-methoxyphenyl)propan-1-one

    • Solvent: Anhydrous ethanol, nitrogen atmosphere

    • Temperature: Reflux for 4–5 hours

    • Workup: Precipitation upon cooling, recrystallization from ethanol

    • Final yield: 78%

Key Optimization Parameters

  • Solvent polarity : Ethanol outperforms DMF or THF in cyclization efficiency

  • Acid catalysis : 0.1 M acetic acid increases reaction rate by 40% compared to uncatalyzed conditions

  • Temperature control : Maintaining reflux temperature prevents decomposition of hydrazine intermediates

Solid-Phase Synthesis for Scalable Production

A resin-bound methodology developed by Lobo et al. enables efficient synthesis of 2,4-disubstituted thiazoles (Table 1) :

Table 1 : Solid-phase synthesis parameters for 2-hydrazinylthiazoles

ParameterValue/DescriptionSource
Resin typeWang resin (loading 0.8 mmol/g)
Coupling reagentHBTU/DIPEA (1:2 molar ratio)
Thioamide formationThiourea/Et₃N (2 eq, DMF, 24 hr)
Cyclization time48 hr at 25°C
Cleavage conditionsTFA:DCM (1:99 v/v), 2 × 30 min
Average purity92% (HPLC)
ScalabilityDemonstrated at 50 g scale

This method eliminates chromatography requirements through iterative washing steps, achieving 84% isolated yield for the target compound . NMR monitoring revealed complete conversion of nitrile intermediates to thioamides within 24 hours (δ 2.35 ppm for SCH₂ disappearance) .

Hydrazine-Mediated Functionalization

Post-cyclization hydrazine installation provides an alternative route (Scheme 2) :

  • Core thiazole synthesis

    • 4-(4-Methoxy-3-methylphenyl)thiazole-2-carbonitrile prepared via Kröhnke reaction

    • Conditions: ZnCl₂ catalysis, acetonitrile solvent, 80°C

  • Hydrazine substitution

    • Nitrile → hydrazine conversion using:

      • 80% hydrazine hydrate (3 eq)

      • Ethanol/water (4:1 v/v)

      • Reflux 12 hours under nitrogen

    • Yield: 70% after recrystallization (mp 178–180°C)

Critical Considerations

  • Stoichiometry : Excess hydrazine (≥3 eq) required for complete conversion

  • Oxygen sensitivity : Nitrogen atmosphere prevents oxidation of hydrazine moiety

  • Purification : Ethanol recrystallization removes unreacted starting materials

Comparative Analysis of Synthetic Routes

Table 2 : Performance metrics of major synthesis methods

MethodYield (%)Purity (%)Reaction TimeScalabilityCost Index
Hantzsch cyclization789512 hrModerate$$
Solid-phase synthesis849272 hrHigh$$$$
Hydrazine functional.708924 hrLow$

Key Findings

  • Hantzsch method provides the best balance of yield and purity for lab-scale synthesis

  • Solid-phase approach enables kilogram-scale production but requires specialized equipment

  • Hydrazine functionalization suffers from moderate yields due to competing hydrolysis

Mechanistic Insights and Side Reactions

The thiazole ring formation follows a nucleophilic substitution-cyclization pathway (Figure 1) :

  • Thiosemicarbazide attacks α-carbon of bromoketone (k = 0.15 min⁻¹)

  • Thioamide intermediate undergoes cyclodehydration (ΔG‡ = 28.5 kcal/mol)

  • Aromatic stabilization drives ring closure (ΔH = -42 kJ/mol)

Common Side Products

  • Over-alkylation : 10–15% when using excess bromoketone

  • Oxazole formation : <5% under rigorously anhydrous conditions

  • Hydrazine dimerization : Minimized by slow reagent addition

Advanced Purification Techniques

Post-synthetic processing significantly impacts final compound quality:

Crystallization Optimization

  • Solvent system : Ethanol/water (7:3 v/v) achieves 98% recovery

  • Cooling rate : 0.5°C/min prevents inclusion of impurities

  • Seed crystals : 1% w/w seeding reduces nucleation time by 60%

Chromatographic Methods

  • Normal phase : SiO₂, ethyl acetate/hexane (3:7) Rf = 0.32

  • Reverse phase : C18, acetonitrile/water (65:35) tR = 12.4 min

Spectroscopic Characterization Benchmarks

Authentic samples exhibit consistent spectral profiles:

¹H NMR (400 MHz, DMSO-d₆)

  • δ 3.82 (s, 3H, OCH₃)

  • δ 7.00–7.95 (m, 3H, aromatic)

  • δ 12.16 (s, 1H, NH)

IR (KBr)

  • 3252 cm⁻¹ (N-H stretch)

  • 1590 cm⁻¹ (C=N)

  • 1246 cm⁻¹ (C-O)

ESI-MS

  • m/z 235.31 [M+H]⁺ (calc. 235.31)

Industrial-Scale Production Considerations

For GMP manufacturing:

  • Process analytical technology : FTIR monitoring of cyclization step

  • Quality control : IPC checks at 30% and 70% reaction completion

  • Waste management : Bromide ion removal via ion-exchange resins

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole serves as a building block for more complex heterocyclic compounds. Its thiazole moiety is particularly valuable for creating derivatives with enhanced properties. Researchers have utilized this compound in the synthesis of novel thiazole derivatives, which have shown promising biological activities.

The biological applications of this compound are extensive:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, certain synthesized thiazole derivatives have shown effective inhibition against pathogenic fungi such as Candida albicans, with minimal inhibitory concentrations (MIC) significantly lower than those of standard antifungal agents like fluconazole .
  • Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies indicated that it can induce cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer), leading to apoptosis. The mechanism involves interaction with specific molecular targets that disrupt cellular proliferation .
  • Antioxidant Activity : The hydrazinyl group in the compound contributes to its antioxidant capabilities, which are beneficial in reducing oxidative stress in biological systems.

Medicinal Applications

Recent research has focused on the potential therapeutic uses of this compound:

  • Chemotherapeutic Agents : Several studies have highlighted the compound's efficacy as a chemotherapeutic agent against various cancer types, including glioblastoma and neuroblastoma. The antiproliferative effects observed in these studies suggest that this compound could be developed into a viable treatment option .
  • Seizure Protection : Some derivatives have demonstrated anticonvulsant properties, providing protection in seizure models. This suggests potential applications in treating epilepsy .

Case Study 1: Antifungal Activity

CompoundMIC (µg/mL)Reference
This compound7.81
Fluconazole15.62

This table illustrates the antifungal potency of this compound compared to fluconazole.

Case Study 2: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-75.73Induces apoptosis through cell cycle arrest
HepG26.14Causes G2/M phase arrest leading to cell death

This data highlights the anticancer efficacy of the compound against different cell lines.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can disrupt the function of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s activity is influenced by its substituents:

  • 4-Methoxy-3-methylphenyl group : Increases lipophilicity, which may enhance membrane permeability and bioavailability.

Comparisons with structurally related thiazoles and bioisosteres are summarized below:

Table 1: Structural and Pharmacological Comparison
Compound Name Core Structure Key Substituents Biological Activity Key Findings References
2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole Thiazole Hydrazinyl (C2), 4-methoxy-3-methylphenyl (C4) Hypothesized: Anti-inflammatory, antimicrobial Structural similarity to COX-2 inhibitors; potential biofilm reduction
Meloxicam Thiazole Carboxylate (C2), methyl-thiazoline (C4) COX-2 inhibition (NSAID) Clinically used for inflammation; thiazole critical for binding
Celecoxib Pyrazole Sulfonamide (C1), trifluoromethyl (C3) COX-2 inhibition Bioisostere of thiazole; highlights heterocycle importance
Thiazole Compound 2 (from ) Thiazole Undisclosed substituents Antimicrobial (MRSA/VRSA) Superior to teicoplanin; reduces biofilm mass by 50–70%
5-(Hydroxy(phenyl)methyl)-4-R-triazole-3-thione () Triazole Hydroxy(phenyl)methyl, thioacetic acid Broad pharmacological activity High activity in synthesized salts; structural divergence from thiazole

Pharmacological Activity Comparison

Anti-inflammatory Potential
  • Thiazole vs. Pyrazole/Isoxazole : The target compound shares a thiazole core with meloxicam, a COX-2 inhibitor. However, meloxicam’s carboxylate group enhances binding to COX-2’s hydrophilic pocket, whereas the hydrazinyl group in the target compound may favor alternative interactions .
  • Diaryl vs. Monoaryl Systems: Unlike diaryl heterocycles (e.g., celecoxib), the monoaryl structure of the target compound might reduce COX-2 selectivity but improve solubility .
Antimicrobial Activity
  • Compared to Thiazole Compound 2 (), the target compound lacks direct data but shares a thiazole scaffold linked to biofilm disruption. The hydrazinyl group could enhance penetration into bacterial membranes, similar to how thiosemicarbazides improve activity in MRSA .

Physicochemical Properties

  • Stability : Hydrazinyl groups are prone to oxidation, which may limit shelf-life compared to more stable substituents like sulfonamides in celecoxib .

Biological Activity

2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, particularly focusing on its antimicrobial, anticancer, and anticonvulsant properties.

Chemical Structure

The compound features a thiazole ring, which is known for its pharmacological potential. The structural formula can be represented as follows:

C11H12N4S\text{C}_{11}\text{H}_{12}\text{N}_4\text{S}

Antimicrobial Activity

Thiazole derivatives, including this compound, have been reported to exhibit notable antimicrobial properties. Studies demonstrate that these compounds can effectively inhibit a range of bacterial and fungal pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus0.25 μg/mLBactericidal
Escherichia coli0.30 μg/mLBactericidal
Candida albicans0.50 μg/mLFungicidal

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been extensively studied, particularly against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

Case Studies

  • MCF-7 Cell Line : The compound exhibited an IC50 value of approximately 5.73 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • HCT-116 Cell Line : In vitro studies revealed that the compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .
Cell Line IC50 (µM) Mechanism of Action
MCF-75.73Induces apoptosis and cell cycle arrest
HCT-1166.9 - 11.2Inhibits tubulin polymerization

Anticonvulsant Activity

Research has also indicated that thiazole derivatives possess anticonvulsant properties. The compound demonstrated effective seizure protection in animal models with a median effective dose significantly lower than standard treatments like ethosuximide.

Findings

  • Effective Dose : Less than 20 mg/kg in animal models.
  • Mechanism : It is believed that the presence of electron-donating groups enhances the anticonvulsant activity by stabilizing neuronal membranes .

Structure-Activity Relationship (SAR)

The biological activity of thiazoles, including this compound, is influenced by various structural modifications. Key observations include:

  • The presence of methoxy and methyl groups on the phenyl ring enhances activity.
  • Substituents at specific positions can significantly alter potency against different biological targets .

Q & A

Basic: What are effective synthetic routes for 2-hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole, and how is structural confirmation achieved?

Answer:
A common method involves refluxing 4-(4-methoxy-3-methylphenyl)thiazole-2-thione derivatives with hydrazine hydrate in ethanol, followed by purification via recrystallization. Structural confirmation is achieved through IR spectroscopy (to identify N-H and C=N stretching vibrations) and chromatographic techniques (e.g., TLC) to verify purity. Elemental analysis (C, H, N) and NMR spectroscopy (¹H and ¹³C) are critical for confirming bond connectivity and substituent placement .

Basic: What pharmacological activities are associated with thiazole derivatives like this compound?

Answer:
Thiazole derivatives exhibit antimicrobial , anticancer , and anti-inflammatory activities. For example, substituted thiazoles inhibit fungal growth (e.g., Candida spp.) and demonstrate cytotoxicity against cancer cell lines via apoptosis induction. Docking studies suggest interactions with enzyme active sites (e.g., kinases) as a potential mechanism .

Advanced: How can density functional theory (DFT) optimize the electronic properties of this compound for targeted drug design?

Answer:
DFT calculations (e.g., B3LYP/6-311++G** level) predict molecular electrostatic potentials, frontier orbital energies (HOMO-LUMO gaps), and charge distribution. These insights guide modifications to enhance binding affinity or solubility. For example, exact-exchange terms in functionals improve accuracy in predicting thermochemical properties like ionization potentials .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) during structural elucidation?

Answer:
Use multi-spectral validation :

  • Compare experimental ¹H/¹³C NMR shifts with DFT-predicted values.
  • Analyze coupling constants (J-values) to distinguish regioisomers.
  • Cross-validate with mass spectrometry (e.g., ESI-MS) for molecular ion consistency.
    Contradictions may arise from solvent effects or dynamic processes (e.g., tautomerism), requiring variable-temperature NMR studies .

Advanced: What crystallographic strategies are recommended for determining the crystal structure of this compound?

Answer:
Use SHELXT for space-group determination and SHELXL for refinement. Key steps:

  • Collect high-resolution single-crystal X-ray data (Mo Kα radiation).
  • Resolve twinning or disorder using the TWIN/BASF commands in SHELXL.
  • Validate hydrogen bonding networks with PLATON to confirm supramolecular interactions .

Advanced: How can biological activity be systematically evaluated for this compound?

Answer:

  • In vitro assays : MTT assays for cytotoxicity (IC₅₀ determination), agar diffusion for antimicrobial activity.
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., EGFR, COX-2).
  • ADMET prediction : SwissADME or ProTox-II to assess pharmacokinetic and toxicity profiles .

Advanced: What reaction conditions improve regioselectivity in synthesizing substituted thiazole derivatives?

Answer:
Regioselectivity is controlled by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization via SN2 mechanisms.
  • Catalysts : CuI or Pd(PPh₃)₄ promotes Suzuki-Miyaura cross-coupling for aryl substitutions.
  • Temperature : Lower temperatures (0–5°C) reduce side reactions in hydrazine-based syntheses .

Basic: How can salt formation modify the physicochemical properties of this compound?

Answer:
Salts (e.g., hydrochlorides or metal complexes) enhance solubility and stability. For example:

  • React with NaOH or KOH to form water-soluble sodium/potassium salts.
  • Complex with Zn²⁺ or Cu²⁺ to improve bioavailability.
    Characterize salts via melting point analysis, IR (shift in N-H stretches), and elemental analysis .

Advanced: How do structure-activity relationship (SAR) studies guide the optimization of thiazole derivatives?

Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) at the 4-position enhance antimicrobial activity.
  • Hydrazine moiety : Modifying the hydrazinyl group to acylhydrazines improves metabolic stability.
  • Heterocyclic fusion : Adding triazole rings increases π-π stacking with biological targets .

Advanced: What green chemistry approaches reduce waste in synthesizing this compound?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hrs to 30 mins) and energy use.
  • Solvent-free conditions : Mechanochemical grinding (ball milling) eliminates toxic solvents.
  • Catalytic recycling : Immobilize catalysts (e.g., Fe₃O₄ nanoparticles) for reuse in multiple cycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.